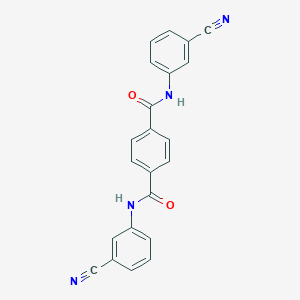

N,N'-bis(3-cyanophenyl)terephthalamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

349621-68-7 |

|---|---|

Molekularformel |

C22H14N4O2 |

Molekulargewicht |

366.4g/mol |

IUPAC-Name |

1-N,4-N-bis(3-cyanophenyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H14N4O2/c23-13-15-3-1-5-19(11-15)25-21(27)17-7-9-18(10-8-17)22(28)26-20-6-2-4-16(12-20)14-24/h1-12H,(H,25,27)(H,26,28) |

InChI-Schlüssel |

VMXXIZGHSGGNGK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N)C#N |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermal Resilience & Crosslinking Kinetics of N,N'-bis(3-cyanophenyl)terephthalamide Derivatives

Executive Summary

This guide analyzes the thermal stability profile of N,N'-bis(3-cyanophenyl)terephthalamide , a critical model compound for high-performance aramid polymers and a supramolecular scaffold in drug delivery systems.[1] Unlike standard aramids (e.g., Kevlar® or Nomex®), this derivative incorporates pendant nitrile (-CN) groups.[1] These groups act as "latent reactive sites," allowing for a secondary thermal curing mechanism—cyclotrimerization —which significantly extends the material's thermal ceiling beyond 450°C.[1]

This document details the synthesis protocol, thermal characterization (TGA/DSC), and the specific degradation pathways that researchers must control during processing.

Molecular Architecture & Thermal Logic[1]

The thermal stability of this derivative is governed by two distinct forces:

-

Supramolecular Hydrogen Bonding: The amide linkages (-CO-NH-) form strong intermolecular hydrogen bond networks, creating a rigid "aramid backbone" that resists melting.[1]

-

Latent Crosslinking (The Nitrile Effect): Upon heating >300°C, the 3-cyano groups do not merely degrade; they undergo cyclotrimerization to form s-triazine rings .[1] This transforms the material from a linear, melt-processable structure into a highly crosslinked thermoset network.[1]

Structural Visualization

Caption: Fig 1. Structural hierarchy showing the transition from H-bonded stability to covalent triazine crosslinking.

Synthesis Protocol: The "Schotten-Baumann" Approach[1]

To ensure high thermal stability, purity is paramount.[1] Residual acid chlorides or amine salts will catalyze premature degradation. The following protocol utilizes a low-temperature solution polycondensation method to minimize side reactions.

Reagents:

-

Terephthaloyl chloride (TPC) - Purified by sublimation[1]

-

3-Aminobenzonitrile - Recrystallized from ethanol[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)[1]

-

Acid Scavenger: Pyridine or Propylene Oxide

Step-by-Step Methodology

| Phase | Action | Critical Control Point (CCP) |

| 1. Solvation | Dissolve 3-aminobenzonitrile (2.05 eq) in anhydrous NMP under | Moisture Control: The system must be anhydrous. Water hydrolyzes TPC to terephthalic acid, terminating the reaction.[1] |

| 2. Acylation | Add powdered TPC (1.0 eq) slowly over 30 mins. Maintain temp <10°C. | Exotherm Management: Rapid addition causes local heating, leading to colored impurities (oxidative degradation).[1] |

| 3. Propagation | Allow mixture to warm to Room Temp (25°C). Stir for 4–6 hours. | Viscosity will increase significantly. Ensure mechanical stirring torque is sufficient. |

| 4. Isolation | Pour reaction mixture into excess ice-water (1:10 ratio) with vigorous stirring. | Precipitation: Fine white powder should form. Clumping indicates trapped solvent. |

| 5. Purification | Filter and wash with water (3x), then hot methanol (2x).[1] Dry at 80°C under vacuum. | Salt Removal: Residual Pyridine-HCl salts lower the decomposition temperature ( |

Thermal Characterization (TGA & DSC)

The thermal profile of N,N'-bis(3-cyanophenyl)terephthalamide is characterized by a "processing window" followed by a "curing window."[1]

Typical Thermal Data

Note: Values are representative of high-purity cyano-aramid derivatives.

| Parameter | Value Range | Significance |

| Melting Point ( | >320°C (or none) | Often decomposes/crosslinks before melting due to rigid H-bonding.[1] |

| Glass Transition ( | 240°C – 280°C | High |

| Onset of Crosslinking | 300°C – 350°C | Exothermic peak in DSC. Nitrile groups react to form triazine. |

| 5% Weight Loss ( | 450°C – 510°C | Indicates the limit of the covalent amide backbone. |

| Char Yield (at 800°C) | 65% – 75% | High char yield correlates with excellent flame retardancy (LOI > 30). |

Interpreting the DSC Curve

-

First Heating Scan: You will likely observe a broad endotherm (removal of bound water/solvent) followed by a sharp exotherm around 340°C . Do not mistake this for decomposition. This is the nitrile cyclotrimerization reaction.

-

Second Heating Scan: The

will shift upwards (often >300°C) or disappear, confirming the material has transformed into a thermoset network.

Degradation & Crosslinking Mechanisms[1][2][3]

Understanding the competition between reinforcement (crosslinking) and failure (degradation) is vital for application design.

Pathway A: Thermal Crosslinking (The Desired Pathway)

At elevated temperatures (>300°C), the pendant nitrile groups undergo a [2+2+2] cycloaddition. Three nitrile groups from adjacent chains converge to form a thermally stable s-triazine (cyanurate) ring .

-

Result: Formation of a 3D network.

-

Benefit: Increases

, solvent resistance, and char yield.[1]

Pathway B: Thermal Degradation (The Failure Mode)

If heated beyond 450°C, or if moisture is present, the amide backbone fails.[1]

-

Homolytic Cleavage: The N-C bond breaks, generating radical species.[1]

-

Hydrolysis (Moisture Induced):

.[1] This is the most common failure mode in non-dried samples.

Mechanism Diagram

Caption: Fig 2. Divergent thermal pathways: Crosslinking (Green) enhances stability, while Degradation (Red) leads to failure.[1]

Future Outlook & Applications

While traditionally viewed as polymer precursors, these derivatives are gaining traction in drug delivery and nanotechnology .[1]

-

Supramolecular Hydrogels: The strong

stacking and H-bonding allow these molecules to self-assemble into nanofibers.[1] Functionalizing the core can create heat-stable hydrogels for sustained drug release.[1] -

High-Temp Composites: Used as "curing agents" for phthalonitrile resins or as standalone matrices for aerospace composites requiring service temps >300°C.[1]

References

-

Synthesis of Terephthalamides: Dobru, D., et al. "Synthesis of Some N-monosubstituted Terephthaldiamides."[1][2] Acta Medica Marisiensis, vol. 59, no.[1] 6, 2013.

-

Crosslinking of Nitrile Groups: "Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups." Polymer Chemistry (RSC), 2013.[1]

-

Thermal Degradation Mechanisms: "Thermal Decomposition of Cyanate Ester Resins." Federal Aviation Administration (FAA) Technical Report, DOT/FAA/AR-99/48.[1] [1]

-

Aramid Stability: "Crosslinking aromatic polyamides (aramids)." Innoget Technology Offer.

-

General Aramid Chemistry: Morgan, P.W.[1] Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers, New York.[1] (Foundational Text).

Sources

Technical Guide: Solubility Profiling & Dissolution Protocols for N,N'-bis(3-cyanophenyl)terephthalamide

[1]

Executive Summary

N,N'-bis(3-cyanophenyl)terephthalamide (CAS: 349621-68-7) represents a class of rigid-rod aromatic amides characterized by exceptional thermal stability and strong intermolecular cohesive forces.[1][2] While valuable as a structural motif in high-performance polymers (aramids) and potential pharmaceutical scaffolds, its solubility profile presents a significant bottleneck in processing and bio-assay development.[1]

This guide provides a definitive technical analysis of its solubility. Unlike flexible aliphatic amides, this molecule behaves as a "molecular brick," governed by strong

Molecular Architecture & Solubility Physics[1]

To dissolve N,N'-bis(3-cyanophenyl)terephthalamide, one must understand the thermodynamic barrier.[1] The molecule consists of a terephthalic core flanked by two cyanophenyl groups, linked by amide bonds.[3]

The "Insolubility" Mechanism

-

Rigid Backbone: The para-substituted benzene rings create a planar, rod-like structure that packs efficiently in the solid state (high lattice energy).

-

Hydrogen Bonding: The amide protons (-NH) act as donors, and the carbonyl oxygens (-C=O) as acceptors.[1] In the solid state, these form an intermolecular network similar to Kevlar®, resisting solvent penetration.[3]

-

Dipole-Dipole Interactions: The cyano (-CN) groups add strong dipole interactions, further stabilizing the crystal lattice.[1]

Hansen Solubility Parameter (HSP) Analysis

For a solvent to be effective, its HSP components (

-

Predicted Solute Parameters: High

and -

Implication: Non-polar solvents (Hexane, Toluene) and weak proton donors (Ethanol) cannot overcome the lattice energy.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capacity to solvate the terephthalamide core.

Table 1: Solubility Performance by Solvent Class[1][4]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |

| Polar Aprotic | DMSO, DMAc, NMP, DMF | High (Primary Choice) | High dipole moment disrupts solute-solute interactions; accepts H-bonds.[1] |

| Ionic Liquids | [BMIM][Cl], [EMIM][OAc] | Very High | Anions disrupt H-bonding network; cations stabilize aromatic rings.[1] |

| Acidic Solvents | Conc. | High (Reactive) | Protonation of amide carbonyls breaks H-bonds (Risk of hydrolysis).[1] |

| Phenolics | m-Cresol, o-Chlorophenol | Moderate | Strong H-bond donors that can compete with intermolecular amide bonds.[1] |

| Protic Polar | Methanol, Ethanol, Water | Insoluble | High self-association; cannot penetrate the crystal lattice.[1][3] |

| Non-Polar | Hexane, DCM, Chloroform | Insoluble | Lacks necessary polarity and H-bonding capability.[1][3] |

Advanced Dissolution Protocols

For analytical standards or reaction processing, simple mixing is often insufficient.[3] The following protocols utilize salt-assisted dissolution , a standard in aramid chemistry.

Protocol A: The DMAc/LiCl "Activation" Method

Best for: Preparing high-concentration stock solutions (>10 mM) for NMR or chemical synthesis.[1]

-

Principle: Lithium ions (

) coordinate with the amide carbonyl oxygen, disrupting intermolecular H-bonds and increasing the effective entropy of the polymer chain. -

Reagents: Anhydrous N,N-Dimethylacetamide (DMAc), Lithium Chloride (LiCl, anhydrous).[1][3]

Step-by-Step Workflow:

-

Solvent Prep: Dissolve anhydrous LiCl in DMAc to create a 5% (w/v) solution. Note: Heating to 60°C may be required to dissolve the salt.

-

Slurry Formation: Add N,N'-bis(3-cyanophenyl)terephthalamide to the DMAc/LiCl solvent at room temperature.

-

Thermal Activation: Heat the mixture to 80–100°C with vigorous stirring for 1 hour.

-

Cooling: Allow the solution to cool to room temperature. The complex formed is usually stable, preventing reprecipitation.[3]

Protocol B: DMSO "Flash" Dissolution

Best for: Biological assays (dilution into aqueous media) where salts may interfere.

-

Preparation: Add the solid to anhydrous DMSO.

-

Sonication: Sonicate at 40°C for 20 minutes.

-

Visual Check: If turbidity persists, heat to 60°C.

-

Storage: Store above 20°C. Note: DMSO has a high freezing point (19°C); freezing can induce precipitation.

Mechanistic Visualization

The following diagram illustrates the mechanism of Salt-Assisted Dissolution, showing how Lithium ions break the intermolecular hydrogen bond network.

Caption: Figure 1. Thermodynamic progression from insoluble solid to solvated complex via Li+ chelation mechanism.[3]

Implications for Drug Development & Research[5][6]

For researchers utilizing this molecule in biological screens or material synthesis:

-

Bio-Assay Compatibility:

-

DMSO Tolerance: This molecule is stable in DMSO. However, upon dilution into aqueous buffers (e.g., PBS), microprecipitation is a high risk due to the "crash-out" effect.[1][3]

-

Mitigation: Keep final DMSO concentration <1% but ensure the initial stock is perfectly clear. Use dynamic light scattering (DLS) to verify no colloidal aggregates form in the assay buffer.

-

-

Purification:

-

Do not use column chromatography with standard Hexane/Ethyl Acetate systems.[1]

-

Recrystallization: The best method for purification is dissolving in hot DMAc or DMF and precipitating by slow addition of water or methanol (anti-solvent method).

-

References

-

Synthesis and Properties of Poly(p-phenylene terephthalamide) Derivatives. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses solubility of terephthalamide analogs in DMAc/LiCl systems).

-

Solubility of Terephthalaldehyde in Organic Solvents. BenchChem Technical Guide. (Provides baseline solubility data for the terephthalic core). [1]

-

Dissolution mechanism of cellulose in N,N-dimethylacetamide/lithium chloride. The Journal of Physical Chemistry B. (Authoritative mechanism on LiCl-assisted dissolution of H-bonded polymers).[1] [1]

-

Solubility of Terephthalic Acid in Ionic Liquids. National Institutes of Health (PMC). (Comparative data on DMSO vs. Ionic Liquids for terephthalic derivatives).

-

N,N'-bis(3-cyanophenyl)terephthalamide CAS 349621-68-7. Chemical Book / Molaid.[1] (Identification and synthesis context).[4][5][6][7]

Sources

- 1. Terephthalamide, n,n'-bis(2-hydroxyethyl)- [webbook.nist.gov]

- 2. N,N'-bis(3-cyanophenyl)terephthalamide - CAS号 349621-68-7 - 摩熵化学 [molaid.com]

- 3. CN102061001B - Method for rapidly preparing cellulose DMAc (Dimethylacetylamide) /LiCl solution - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academicstrive.com [academicstrive.com]

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of High-Performance Poly(p-phenylene terephthalamide)

For: Researchers, scientists, and drug development professionals interested in advanced polymer synthesis and material science.

Executive Summary

Poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, is a high-performance aromatic polyamide (aramid) renowned for its exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[1] These properties make it indispensable in demanding applications ranging from ballistic protection and aerospace composites to high-performance tires.[1] This document provides a comprehensive guide to the laboratory-scale synthesis of PPTA.

It is important to note that the established and industrially practiced method for synthesizing PPTA is the low-temperature solution polycondensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC). A direct synthetic route from N,N'-bis(3-cyanophenyl)terephthalamide to PPTA is not described in the current scientific literature and presents significant chemical challenges, as the conversion of a nitrile group to an amide under polymerization conditions is not a standard transformation for this class of polymers. Therefore, this guide will focus on the validated and reproducible PPD and TPC methodology. We will detail the underlying chemical principles, provide a step-by-step synthesis protocol, and outline the essential characterization techniques to validate the final product.

Introduction to PPTA Synthesis: The Scientific Rationale

The synthesis of high-molecular-weight PPTA is challenging due to the rigidity of the polymer backbone and its insolubility in most common solvents. The polymer chains tend to precipitate out of solution prematurely, limiting the achievable molecular weight, which is critical for its mechanical properties.

The most successful and widely adopted method is the low-temperature solution polycondensation. This method offers several advantages:

-

High Reactivity: The reaction between an aromatic diamine (PPD) and a diacid chloride (TPC) is highly favorable and proceeds rapidly even at low temperatures.

-

Suppression of Side Reactions: Low temperatures minimize unwanted side reactions that could lead to chain termination or branching, ensuring a linear, high-molecular-weight polymer.

-

Solvent System: The use of aprotic amide solvents, such as N-methyl-2-pyrrolidone (NMP), often in conjunction with salts like calcium chloride (CaCl₂) or lithium chloride (LiCl), is crucial.[2][3] These salts are believed to interact with the amide linkages of the polymer, disrupting the strong intermolecular hydrogen bonds and keeping the growing polymer chains in solution longer, thereby allowing for the formation of a high-molecular-weight product.[3]

The overall reaction is a nucleophilic acyl substitution, where the amine groups of PPD attack the carbonyl carbons of TPC, eliminating hydrogen chloride (HCl) as a byproduct.

Reaction Mechanism and Workflow

Chemical Reaction Scheme

The polycondensation reaction proceeds as follows:

n H₂N-C₆H₄-NH₂ (p-phenylenediamine) + n ClOC-C₆H₄-COCl (terephthaloyl chloride) → [-HN-C₆H₄-NH-CO-C₆H₄-CO-]n (PPTA) + 2n HCl

This reaction forms the characteristic amide linkages that define the polyamide structure.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of PPTA.

Caption: Experimental workflow for PPTA synthesis.

Detailed Experimental Protocol

Safety Precautions:

-

Terephthaloyl chloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

p-phenylenediamine is toxic and a skin sensitizer. Avoid inhalation and skin contact.

-

NMP is a reproductive toxin. Handle with care and ensure proper ventilation.

-

The reaction produces HCl gas, which is corrosive and toxic. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| p-Phenylenediamine (PPD) | >99%, purified | e.g., Sigma-Aldrich | Must be dry and of high purity. |

| Terephthaloyl chloride (TPC) | >99%, purified | e.g., Sigma-Aldrich | Store in a desiccator. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | e.g., Sigma-Aldrich | Essential for a dry reaction system. |

| Calcium Chloride (CaCl₂) | Anhydrous, >96% | e.g., Sigma-Aldrich | Dry in an oven at >200°C before use. |

| Deionized Water | High Purity | - | For precipitation and washing. |

| Acetone | ACS Grade | - | For washing. |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube.

-

Ice-water bath.

-

Syringe or powder addition funnel for TPC addition.

-

High-speed blender for polymer precipitation.

-

Büchner funnel and vacuum flask for filtration.

-

Vacuum oven for drying.

Synthesis Procedure

-

Solvent Preparation: In a 250 mL three-necked flask, add 100 mL of anhydrous NMP and 4.0 g of anhydrous CaCl₂. Stir the mixture under a gentle stream of nitrogen until the CaCl₂ is completely dissolved. This may require gentle heating.

-

Monomer Dissolution: Once the solvent is prepared and cooled to room temperature, add 2.16 g (0.02 mol) of p-phenylenediamine to the flask. Stir the solution until the PPD is fully dissolved.

-

Cooling: Immerse the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.

-

Polymerization: While stirring vigorously, slowly and carefully add 4.06 g (0.02 mol) of terephthaloyl chloride powder to the cooled solution in portions over 15-20 minutes.

-

Reaction Progression: A rapid increase in viscosity will be observed, and the solution will become a thick, yellowish gel-like mass. This phenomenon is characteristic of successful aramid polymerization. Continue stirring for an additional 1-2 hours at 0-5 °C.

-

Polymer Precipitation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Pour the highly viscous polymer solution into a blender containing 500 mL of deionized water and blend at high speed to precipitate the polymer as a fibrous solid.

-

Washing: Filter the precipitated polymer using a Büchner funnel. Wash the polymer thoroughly with copious amounts of deionized water (3-4 times) to remove NMP, CaCl₂, and HCl. Follow this with a wash using acetone (2 times) to remove residual water.

-

Drying: Dry the fluffy, yellow polymer in a vacuum oven at 80-100 °C overnight. The final product is a light-yellow fibrous solid.

Characterization Protocols

Validation of the synthesized PPTA is crucial to confirm its chemical structure and thermal properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups in the polymer.

-

Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or use an ATR-FTIR spectrometer.

-

Expected Peaks: The FTIR spectrum of PPTA should exhibit characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3315 | N-H stretching (amide) |

| ~1640 | C=O stretching (Amide I band) |

| ~1540 | N-H bending (Amide II band) |

| ~1510 | C=C stretching (aromatic ring) |

| ~1315 | C-N stretching (Amide III band) |

| ~820 | C-H out-of-plane bending (p-substituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its insolubility, solid-state NMR is typically required for PPTA analysis.[4] However, if a soluble derivative is synthesized or for research purposes, dissolution in strong acids like sulfuric acid followed by analysis in a compatible deuterated solvent might be performed, though this is challenging. For educational purposes, the expected proton (¹H) NMR signals in a strong acid solvent would show aromatic protons in the 7-9 ppm region.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer.

-

Procedure: Heat a small sample (5-10 mg) of the dried polymer in a TGA instrument under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min.

-

Expected Results: PPTA is known for its exceptional thermal stability. Significant thermal degradation should not begin until above 500 °C.[5] The TGA thermogram will show a sharp weight loss in the 500-650 °C range, corresponding to the decomposition of the polymer backbone.

Results and Discussion

A successful synthesis will yield a light-yellow, fibrous polymer. The inherent viscosity of the polymer, a measure of its molecular weight, can be determined by dissolving a small amount in concentrated sulfuric acid and using a viscometer.[3] High inherent viscosity is indicative of a high degree of polymerization, which is essential for achieving good mechanical properties.

The characterization data should confirm the expected chemical structure and high thermal stability. The FTIR spectrum provides direct evidence of amide bond formation. The TGA curve demonstrates the polymer's suitability for high-temperature applications. Any deviation from the expected results may indicate incomplete reaction, presence of impurities, or low molecular weight.

Conclusion

This application note details a reliable and well-established protocol for the synthesis of poly(p-phenylene terephthalamide) via low-temperature solution polycondensation. By carefully controlling the reaction conditions, particularly the purity of reagents and the exclusion of water, a high-molecular-weight aramid polymer with excellent thermal properties can be successfully synthesized in a laboratory setting. The characterization methods outlined provide a robust framework for validating the identity and quality of the synthesized material.

References

-

Structural analysis of highly oriented poly(p-phenylene-terephthalamide) by 15N solid-state nuclear magnetic resonance. Solid State Nuclear Magnetic Resonance. [Link]

-

FT-IR spectra of the Poly(p-phenylene terphthalamide) (PPTA) and ((ClPPTA)m-R′). ResearchGate. [Link]

-

Thermogravimetric analysis (TGA) thermograms of Kevlar fabric (K). ResearchGate. [Link]

-

Synthesis of PPTA from terephthaloyl chloride (TC) and p-phenylene diamine (PPD). ResearchGate. [Link]

-

Rule of Mixtures Model for 3D Printed Kevlar Reinforced Nylon: Determination of Volume Fraction Using Thermal Gravimetric Analysis. ASME Digital Collection. [Link]

-

Thermal analysis of Kevlar/basalt reinforced hybrid polymer composite. ResearchGate. [Link]

- Synthesis of high molecular weight poly (p-phenylene terephthalamide).

-

Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique. PMC. [Link]

-

Thermal Degradation of Kevlar and Nomex. Scribd. [Link]

-

Polymerization of PPTA in ionic liquid/cosolvent mixtures. Lirias. [Link]

Sources

- 1. Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN85100048B - Synthesis of high molecular weight poly (p-phenylene terephthalamide) - Google Patents [patents.google.com]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Structural analysis of highly oriented poly(p-phenylene-terephthalamide) by 15N solid-state nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

Application Notes & Protocols: N,N'-bis(3-cyanophenyl)terephthalamide as a Monomer for High-Performance Aromatic Polyamides

These application notes provide a comprehensive technical guide for researchers, scientists, and materials development professionals on the synthesis and utilization of N,N'-bis(3-cyanophenyl)terephthalamide as a monomer for the production of high-performance aromatic polyamides (aramids). Due to the specialized nature of this monomer, this guide synthesizes established principles of polyamide chemistry with insights into the role of cyano-functional groups in enhancing polymer properties.

Introduction: The Strategic Incorporation of Cyano Groups in Aramids

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid backbones composed of aromatic rings linked by amide bonds. The introduction of polar functional groups, such as the nitrile (cyano) group, into the aramid structure is a strategic approach to further enhance polymer properties. The nitrile group is known to increase the glass transition temperature (Tg) of polymers and can improve solubility in certain polar aprotic solvents.[2]

N,N'-bis(3-cyanophenyl)terephthalamide is a promising, yet not widely documented, monomer for the synthesis of novel aramids. The meta-substitution of the cyano group on the phenyl ring is anticipated to impart a degree of asymmetry to the polymer chain, potentially improving solubility without significantly compromising thermal properties. This guide provides detailed protocols for the synthesis of this monomer and its subsequent polymerization to yield a high-performance aramid.

Synthesis of N,N'-bis(3-cyanophenyl)terephthalamide Monomer

The synthesis of N,N'-bis(3-cyanophenyl)terephthalamide involves the formation of amide bonds between terephthaloyl chloride and 3-aminobenzonitrile. This is a classic Schotten-Baumann reaction, typically carried out at low temperatures to control the reaction rate and prevent side reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N,N'-bis(3-cyanophenyl)terephthalamide.

Detailed Experimental Protocol

Materials:

-

Terephthaloyl chloride

-

3-Aminobenzonitrile

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Pyridine (as an acid scavenger)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

In a clean, dry three-neck round-bottom flask, dissolve 3-aminobenzonitrile in anhydrous DMAc under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc.

-

Slowly add the terephthaloyl chloride solution to the stirred 3-aminobenzonitrile solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Precipitate the product by pouring the reaction mixture into a large volume of methanol or water.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with water and then with methanol to remove unreacted starting materials and salts.

-

Dry the purified N,N'-bis(3-cyanophenyl)terephthalamide monomer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Monomer

The successful synthesis of the monomer should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| FT-IR | Appearance of characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C≡N stretching of the nitrile group (around 2230 cm⁻¹). Disappearance of the acid chloride C=O stretch (around 1770 cm⁻¹). |

| ¹H NMR | Resonances corresponding to the aromatic protons on the terephthaloyl and cyanophenyl rings. The integration of these peaks should match the expected proton count. The amide proton will appear as a singlet at a downfield chemical shift. |

| ¹³C NMR | Signals for the carbonyl carbon of the amide, the nitrile carbon, and the various aromatic carbons. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₂₂H₁₄N₄O₂. |

Polymerization of N,N'-bis(3-cyanophenyl)terephthalamide

The synthesized monomer can be used in polycondensation reactions with aromatic diacid chlorides to produce high-performance aramids. A common method for this is low-temperature solution polymerization, which allows for the synthesis of high molecular weight polymers.[3]

Proposed Polymerization Scheme

Caption: General scheme for the polymerization of the monomer.

Detailed Polymerization Protocol

Materials:

-

N,N'-bis(3-cyanophenyl)terephthalamide

-

Terephthaloyl chloride (or other aromatic diacid chlorides like isophthaloyl chloride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl) or calcium chloride (CaCl₂) (e.g., 5% w/v)

-

Pyridine

-

Methanol

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet

-

Low-temperature bath (e.g., ice-salt bath)

-

High-speed blender or homogenizer

Procedure:

-

In a dry three-neck flask, dissolve the N,N'-bis(3-cyanophenyl)terephthalamide monomer in the anhydrous NMP/salt solution under a nitrogen atmosphere.

-

Cool the solution to -10 to 0 °C using a low-temperature bath.

-

Add a stoichiometric amount of the aromatic diacid chloride as a solid powder to the vigorously stirred solution in one portion.

-

The viscosity of the solution will increase significantly as the polymerization proceeds. Continue stirring for 2-4 hours at low temperature.

-

Allow the reaction mixture to warm to room temperature and continue stirring for another 12-24 hours.

-

The resulting viscous polymer solution can be used directly for film casting or fiber spinning.

-

To isolate the polymer, pour the viscous solution into a large volume of methanol in a high-speed blender to precipitate the polymer as a fibrous solid.

-

Collect the polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Dry the final aramid polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Properties and Characterization of the Resulting Polyamide

The polyamide derived from N,N'-bis(3-cyanophenyl)terephthalamide is expected to exhibit properties characteristic of high-performance aramids, with potential enhancements due to the presence of the cyano groups.

Expected Polymer Properties

| Property | Expected Characteristics and Rationale |

| Solubility | The meta-substituted cyano groups may disrupt chain packing, potentially leading to improved solubility in polar aprotic solvents like DMAc, NMP, and DMSO compared to unsubstituted aramids.[4] |

| Thermal Stability | High thermal stability is expected, with decomposition temperatures likely exceeding 400 °C, which is characteristic of aromatic polyamides.[1] The strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions from the cyano groups, contribute to this stability. |

| Glass Transition Temp. (Tg) | A high Tg is anticipated, likely in the range of 250-350 °C. The polar nitrile groups can increase intermolecular forces, restricting chain mobility and thus raising the Tg.[2] |

| Mechanical Properties | The polymer is expected to form strong and tough films or fibers. The rigid aromatic backbone provides high tensile strength and modulus, while the amide linkages allow for some energy dissipation. |

| Dielectric Properties | The presence of the polar nitrile groups is expected to result in a higher dielectric constant compared to non-polar aramids, which could be advantageous for applications in electronics. |

Polymer Characterization Workflow

Caption: A typical workflow for characterizing the synthesized polyamide.

Potential Applications

Polyamides based on N,N'-bis(3-cyanophenyl)terephthalamide, with their expected high performance, could be suitable for a range of demanding applications:

-

Aerospace and Automotive Components: Due to their high strength-to-weight ratio and thermal stability.[5]

-

Advanced Composites: As a matrix material for fiber-reinforced composites.

-

Protective Apparel: Offering a combination of thermal protection and mechanical durability.

-

Electronic Substrates and Insulators: Leveraging their thermal stability and potentially high dielectric constant.

-

Membranes for Gas Separation: The polarity of the nitrile groups could influence gas permeability and selectivity.

Conclusion

N,N'-bis(3-cyanophenyl)terephthalamide represents a promising monomer for the development of a new generation of high-performance aromatic polyamides. The incorporation of cyano groups is a viable strategy for enhancing thermal properties and potentially improving processability. The protocols outlined in these application notes provide a solid foundation for the synthesis and polymerization of this monomer, enabling further research into the structure-property relationships of these advanced materials. It is important to reiterate that due to the limited specific literature on this exact monomer, these protocols are based on well-established methods for analogous aromatic polyamides. Experimental conditions may require optimization for specific outcomes.

References

- Aromatic polyimides containing polar nitrile groups. (n.d.). Revue Roumaine de Chimie.

- Hsiao, S.-H., & Lin, S.-W. (2017).

- Aromatic Poly(ether imide)s Containing Nitrile Groups. (n.d.).

- García, J. M., García, F. C., de la Campa, J. G., & de Abajo, J. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI.

- PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. (n.d.). VTechWorks.

- Kakimoto, M.-A., Negi, Y. S., & Imai, Y. (n.d.). Synthesis and characterization of soluble aromatic polyamides derived from 2,5‐bis‐(4‐chloroformylphenyl)

- Letts nitrile synthesis. (n.d.). Wikipedia.

- Oishi, Y., Kakimoto, M., & Imai, Y. (n.d.). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides.

- Pérez-Gareta, R., De la Peña, J. P., & de la Campa, J. G. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. PMC.

- Unlü, N., Bural, C., & Aktaş, A. (2013).

- Synthesis and Investigation of nitrile containing polymers derived

- Liu, J., Kong, H.-J., Ma, Y., Zhu, S., & Yu, M.-H. (2018). Kinetics Analysis on the Polycondensation Process of Poly(p-phenylene terephthalamide): Experimental Verification and Molecular Simulation. Chinese Journal of Polymer Science.

- Synthesis of PPTA from terephthaloyl chloride (TC) and p-phenylene diamine (PPD). (n.d.).

- Wang, K., He, Y., & Lu, Y. (2015). Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. RSC Advances.

- Hussein, N. (2013). Enhancement of the mechanical performance of semi-crystalline polyamides by tailoring the intermolecular interaction in the amorphous phase. INSA de Lyon.

- Preparation of poly(p-phenylene terephthalamide) in a microstructured chemical system. (n.d.). RSC Publishing.

- Thermal Properties of Polyamides a. (n.d.).

- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Synthesis and characterization of new coordination polymers generated from bent bis(cyanophenyl)oxadiazole ligands and Ag(I) salts. (2005). PubMed.

- Synthesis and characterization of novel 4-cynanophenyl-functionalized n4,n4,n4′,n4′-teraphenylbenzidine (tpb) as hole transp. (2017). SciSpace.

- Polycondensation – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis and characterization of surface-cyanofunctionalized poly (N-isopropylacrylamide) latexes. (n.d.).

- Rahman, S. (2025). Synthesis and Characterization of Functional Polymer Hydrogel Nanoparticles: Toward Incorporation of Nitrification Inhibitor. Georgia Southern Commons.

- Condensation polymers: synthesis, properties, and applic

- N,N'-Bis(pyridin-3-yl)terephthalamide-terephthalic acid (1/1). (2011). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Function: N,N'-bis(3-cyanophenyl)terephthalamide in the Vanguard of Nanomaterial Fabrication

Foreword: From Molecular Design to Macroscopic Function

In the realm of materials science, the ability to dictate the structure of matter at the nanoscale is the cornerstone of innovation. It is here, at the frontier of the infinitesimally small, that we can unlock unprecedented material properties and functionalities. This guide delves into the world of N,N'-bis(3-cyanophenyl)terephthalamide, a molecule meticulously designed for self-assembly and the fabrication of sophisticated nanomaterials. Its unique architecture, featuring a rigid terephthalamide core flanked by cyanophenyl arms, provides a powerful platform for creating ordered nanostructures with far-reaching applications, from targeted drug delivery to advanced electronics. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the principles that govern the transformation of a single molecule into a functional nanomaterial.

Section 1: The Molecule - N,N'-bis(3-cyanophenyl)terephthalamide

Molecular Structure and Design Rationale

N,N'-bis(3-cyanophenyl)terephthalamide is an aromatic bis-amide. Its structure is characterized by a central terephthaloyl bridge, which imparts rigidity and planarity, and two 3-cyanophenyl groups at the termini.

Molecular Structure of N,N'-bis(3-cyanophenyl)terephthalamide

Caption: Molecular structure of N,N'-bis(3-cyanophenyl)terephthalamide.

The design incorporates several key features that drive its self-assembly behavior:

-

Amide Functionalities (-CONH-): These groups are potent hydrogen bond donors and acceptors, promoting the formation of one-dimensional hydrogen-bonded chains.[1]

-

Aromatic Rings: The phenyl and terephthaloyl rings provide platforms for π-π stacking interactions, which contribute to the stability and order of the assembled structures.

-

Nitrile Groups (-C≡N): The nitrile group is a strong dipole and can participate in dipole-dipole interactions and anion-π interactions.[2][3] This functionality introduces polarity and can influence the packing of the molecules, potentially leading to unique morphologies.[4]

Synthesis Protocol

The synthesis of N,N'-bis(3-cyanophenyl)terephthalamide is typically achieved through the amidation of terephthaloyl chloride with 3-aminobenzonitrile. This is a standard and robust reaction in organic synthesis.[]

Protocol 1: Synthesis of N,N'-bis(3-cyanophenyl)terephthalamide

| Step | Procedure | Rationale |

| 1. Reagent Preparation | Dissolve 3-aminobenzonitrile (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). | The use of excess amine and a base is crucial to neutralize the HCl byproduct of the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. Anhydrous conditions prevent the hydrolysis of the highly reactive terephthaloyl chloride. |

| 2. Reaction Setup | Cool the solution to 0°C in an ice bath with continuous stirring. | The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products. |

| 3. Addition of Acyl Chloride | Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. | Slow addition is critical to maintain temperature control and ensure a homogeneous reaction mixture. |

| 4. Reaction | Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. | This ensures the reaction goes to completion. |

| 5. Product Isolation | The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration. | N,N'-bis(3-cyanophenyl)terephthalamide is typically a solid with low solubility in common organic solvents. |

| 6. Purification | Wash the collected solid sequentially with water (to remove triethylamine hydrochloride) and a cold organic solvent (e.g., cold THF or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a high-boiling point solvent such as Dimethylformamide (DMF) or by soxhlet extraction. | Washing removes impurities. Recrystallization or soxhlet extraction yields a highly pure product. |

| 7. Characterization | Confirm the structure and purity of the product using standard analytical techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. | These techniques provide definitive structural information and confirm the absence of impurities. |

Section 2: The Principle of Self-Assembly

The spontaneous organization of N,N'-bis(3-cyanophenyl)terephthalamide molecules into well-defined nanomaterials is a classic example of supramolecular self-assembly. This process is driven by a delicate balance of non-covalent interactions.

The Driving Forces

-

Hydrogen Bonding: The amide groups form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or tapes. This is often the primary force guiding the initial assembly.[1]

-

π-π Stacking: The aromatic rings of the terephthalamide core and the cyanophenyl groups stack on top of each other, driven by van der Waals forces. This interaction provides stability to the growing nanostructure.

-

Dipole-Dipole Interactions: The polar nitrile groups introduce significant dipole moments. These can lead to antiparallel arrangements of the molecules to minimize electrostatic repulsion and maximize attraction.

-

Solvophobic Effects: In a given solvent, the tendency of the molecule to minimize contact with the solvent can drive aggregation and self-assembly.

Self-Assembly of N,N'-bis(3-cyanophenyl)terephthalamide

Caption: Hierarchical self-assembly of N,N'-bis(3-cyanophenyl)terephthalamide.

Section 3: Fabrication of Nanomaterials - Application Notes and Protocols

The most common nanomaterial fabricated from N,N'-bis(3-cyanophenyl)terephthalamide and similar molecules is an organogel.[6][7] An organogel is a non-fluid, colloidal network composed of a liquid organic phase entrapped within a three-dimensional network of self-assembled gelator molecules.[8]

Application Note: Organogels for Controlled Drug Delivery

Organogels based on N,N'-bis(3-cyanophenyl)terephthalamide offer a promising platform for the controlled release of therapeutic agents.[9][10][11] The fibrous network of the gel can encapsulate hydrophobic drug molecules, protecting them from degradation and allowing for their sustained release over time. The release kinetics can be tuned by altering the gelator concentration, the solvent, and the specific drug-gelator interactions.

Protocol 2: Fabrication of a Drug-Loaded Organogel

| Step | Procedure | Rationale |

| 1. Preparation of Stock Solutions | Prepare a stock solution of N,N'-bis(3-cyanophenyl)terephthalamide in a suitable organic solvent (e.g., DMSO, DMF, or a mixture of solvents). Prepare a separate stock solution of the hydrophobic drug to be encapsulated in the same solvent. | The choice of solvent is critical as it influences the solubility of both the gelator and the drug, and affects the self-assembly process. |

| 2. Mixing | In a vial, combine the desired amounts of the gelator and drug stock solutions to achieve the target final concentrations. | The ratio of gelator to drug will determine the drug loading capacity and can influence the release profile. |

| 3. Gelation | Heat the mixture until a clear solution is obtained, ensuring both the gelator and the drug are fully dissolved. Then, allow the solution to cool slowly to room temperature undisturbed. | The "heating-cooling" method is a common technique to induce gelation. Upon cooling, the solubility of the gelator decreases, leading to self-assembly and the formation of the 3D network that entraps the solvent and the drug. |

| 4. Characterization | Visually inspect the vial for the formation of a stable gel (i.e., no flow upon inversion). Characterize the morphology of the organogel using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Analyze the drug encapsulation efficiency using techniques like UV-Vis spectroscopy or HPLC after dissolving a known amount of the gel. | These characterization techniques are essential to confirm the formation of the gel, understand its nanostructure, and quantify the amount of drug successfully encapsulated.[12] |

| 5. In Vitro Drug Release Study | Place a known amount of the drug-loaded organogel in a release medium (e.g., phosphate-buffered saline with a small amount of a surfactant to ensure sink conditions). At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis or HPLC). | This study provides crucial information on the rate and mechanism of drug release from the organogel matrix. |

Experimental Workflow for Organogel-Based Drug Delivery

Caption: Workflow for fabricating and evaluating drug-loaded organogels.

Section 4: Advanced Applications and Future Directions

The utility of nanomaterials derived from N,N'-bis(3-cyanophenyl)terephthalamide extends beyond drug delivery. The ordered arrangement of the π-conjugated systems within the nanostructures opens up possibilities in organic electronics, such as sensors and conductive materials. The nitrile groups can also be chemically modified post-assembly to introduce new functionalities.

Future research could explore:

-

Stimuli-Responsive Gels: By incorporating responsive moieties, it may be possible to create organogels that release their payload in response to specific triggers like pH, temperature, or light.[13]

-

Hierarchical Nanostructures: Templating the self-assembly on surfaces or in confined spaces could lead to the formation of more complex, hierarchical nanomaterials with anisotropic properties.

-

Composite Materials: Incorporating the organogel into a polymer matrix could lead to the development of novel composite materials with enhanced mechanical or functional properties.

Conclusion

N,N'-bis(3-cyanophenyl)terephthalamide is a prime example of how rational molecular design can lead to the creation of functional nanomaterials. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions, all orchestrated by its unique chemical structure, allows for the predictable and controllable formation of ordered nanostructures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in a wide range of scientific and technological applications. The journey from a simple organic molecule to a sophisticated functional material is a testament to the power of supramolecular chemistry.

References

-

Self-Assembly and Drug Release Capacities of Organogels via Some Amide Compounds with Aromatic Substituent Headgroups. MDPI. [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC. [Link]

-

A new class of amide-based organogels: from oil spill recovery to self-assembly structure analysis. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Self-Assembly and Drug Release Capacities of Organogels via Some Amide Compounds with Aromatic Substituent Headgroups. PubMed. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Chembark. [Link]

-

Bis amide-aromatic-ureas - Highly effective hydro- and organogelator systems. ResearchGate. [Link]

-

Self-assembly driven by an aromatic primary amide motif. RSC Publishing. [Link]

-

Pharmaceutical organogels prepared from aromatic amino acid derivatives. PMC - NIH. [Link]

-

Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]

-

Applications of nanoparticle systems in drug delivery technology. PMC. [Link]

-

Nitrile - Wikipedia. Wikipedia. [Link]

-

Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

- Method for synthesizing cyanamide.

-

A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]

-

Amides from Nitriles. Sciencemadness Discussion Board. [Link]

-

A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. [Link]

-

Applications of Nanotechnology in Drug Delivery Systems. Baghdad Journal of Biochemistry and Applied Biological Sciences. [Link]

-

Characterization and Application of Nanomaterials. EnPress Journals. [Link]

-

Clinical Applications of Targeted Nanomaterials. PMC - NIH. [Link]

-

Lec6 - Amide and Nitrile Conversions. YouTube. [Link]

-

Applications of Nanoparticle Systems in Drug Delivery Technology. NJF Biomedicine Journal. [Link]

-

Nanoparticles: Synthesis, Surface Modification and Functionalization for Biological and Environmental Applications. Philipps-Universität Marburg. [Link]

-

Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

Techniques for physicochemical characterization of nanomaterials. PMC - NIH. [Link]

-

Applications of Nanoparticles in Drug Delivery System: A Review. Gavin Publishers. [Link]

-

20.7 Chemistry of Nitriles. OpenStax. [Link]

-

Synthesis, Physicochemical Characterization and Applications of Advanced Nanomaterials. MDPI. [Link]

-

Converting Nitriles to Amides. Chemistry Steps. [Link]

-

Lanthanide-based bis-(3,5-dicarboxy-phenyl)terephthalamide metal–organic frameworks: slow relaxation of magnetization and detection of trace Fe2+ and Fe3+. New Journal of Chemistry (RSC Publishing). [Link]

Sources

- 1. Self-assembly driven by an aromatic primary amide motif - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 3. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. A new class of amide-based organogels: from oil spill recovery to self-assembly structure analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Self-Assembly and Drug Release Capacities of Organogels via Some Amide Compounds with Aromatic Substituent Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Nanoparticles in Drug Delivery System: A Review [gavinpublishers.com]

- 12. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N,N'-bis(3-cyanophenyl)terephthalamide for High-Performance Gas Separation Membranes

Abstract and Introduction

Membrane-based gas separation is an energy-efficient and economically viable technology crucial for applications such as natural gas purification, carbon capture, and hydrogen recovery[1][2]. Aromatic polyamides stand out as a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and film-forming capabilities, making them excellent candidates for membrane materials[3][4]. However, many traditional polyamides suffer from a trade-off between gas permeability and selectivity[5]. This guide explores the synthesis, fabrication, and performance evaluation of gas separation membranes based on N,N'-bis(3-cyanophenyl)terephthalamide. The strategic incorporation of polar cyano (-C≡N) groups into a rigid polyamide backbone is hypothesized to enhance both the selectivity and permeability for specific gas pairs, particularly CO₂/CH₄, by modulating the polymer's free volume and enhancing its affinity for CO₂. These application notes provide a comprehensive, field-proven guide for researchers and scientists to fabricate and characterize these advanced membranes.

Rationale and Molecular Design Principles

The performance of a polymeric gas separation membrane is intrinsically linked to its chemical structure[6][7]. The choice of N,N'-bis(3-cyanophenyl)terephthalamide is deliberate, based on established structure-property relationships in membrane science.

-

Rigid Polymer Backbone: The terephthalamide core imparts significant rigidity to the polymer chain. This rigidity, arising from the planar aromatic rings and strong hydrogen bonding between amide linkages, prevents efficient chain packing[1][3]. This creates a high fractional free volume (FFV), which facilitates the diffusion of gas molecules through the membrane matrix, thereby enhancing permeability.

-

Polar Cyano Groups: The nitrile (-C≡N) functionality is highly polar. This has two primary effects:

-

Enhanced CO₂ Affinity: The quadrupole moment of CO₂ interacts favorably with the polar cyano groups. This increases the solubility of CO₂ in the membrane material relative to non-polar gases like methane (CH₄) or nitrogen (N₂)[8]. According to the solution-diffusion model, which governs transport in dense polymeric membranes, this increased solubility selectivity contributes directly to higher CO₂/CH₄ and CO₂/N₂ selectivity[7].

-

Disruption of Chain Packing: The presence of the cyano substituents can further inhibit close packing of the polymer chains, contributing to a higher free volume and thus higher gas permeability.

-

-

Amide Linkages: The hydrogen-bonding network provided by the amide groups (-CO-NH-) not only adds to the structural rigidity and thermal stability but also contributes to the overall cohesion and mechanical integrity of the membrane, which is essential for withstanding operational pressures[1].

The synergy between the rigid backbone, which promotes high diffusivity, and the polar functional groups, which enhance solubility selectivity, positions N,N'-bis(3-cyanophenyl)terephthalamide as a promising material to overcome the typical permeability-selectivity trade-off.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the synthesis of the polyamide, fabrication of the membrane, and comprehensive characterization of its gas separation performance.

Overall Experimental Workflow

The process begins with the synthesis of the polyamide, followed by its purification and characterization. The pure polymer is then used to fabricate a dense, flat-sheet membrane via solution casting. Finally, the membrane's performance is evaluated using a gas permeation testing apparatus.

Protocol 1: Synthesis of N,N'-bis(3-cyanophenyl)terephthalamide

This protocol describes the low-temperature solution polycondensation of 3-aminobenzonitrile and terephthaloyl chloride. This is a standard method for synthesizing aromatic polyamides[3].

Materials:

-

3-aminobenzonitrile (2.0 eq)

-

Terephthaloyl chloride (1.0 eq)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Anhydrous Pyridine (catalyst/acid scavenger)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Standard glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

Reactor Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.

-

Dissolve Diamine: Add 3-aminobenzonitrile (e.g., 5.0 mmol) and anhydrous NMP (e.g., 50 mL) to the flask. Stir the mixture at room temperature until the diamine is completely dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (e.g., 1.1 eq per mole of acid chloride) to the solution. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.

-

Add Diacid Chloride: Dissolve terephthaloyl chloride (e.g., 2.5 mmol) in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The solution will become increasingly viscous as the polymer forms.

-

Precipitation: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (approx. 500 mL). A fibrous white precipitate of the polyamide will form.

-

Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, oligomers, and salts.

-

Drying: Dry the purified N,N'-bis(3-cyanophenyl)terephthalamide in a vacuum oven at 120°C for 24 hours to remove all residual solvents.

Protocol 2: Membrane Fabrication by Solution Casting

Solution casting is a widely used and versatile technique for preparing uniform, thin polymer films for laboratory-scale testing[9][10][11].

Materials:

-

Synthesized N,N'-bis(3-cyanophenyl)terephthalamide powder

-

Anhydrous N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Glass petri dish or flat glass plate

-

Leveling table

-

Controlled environment (e.g., dust-free enclosure or glovebox)

Procedure:

-

Prepare Dope Solution: Prepare a 5-10 wt% solution of the dried polyamide in DMF. Dissolve the polymer by stirring at room temperature for several hours or overnight until a homogeneous, viscous solution (dope) is formed.

-

De-gas Solution: Centrifuge the solution at a low speed (e.g., 3,000 rpm) for 10 minutes to remove any dissolved air bubbles, which can cause defects in the final membrane[10].

-

Casting: Place a clean, dry glass plate on a perfectly level surface. Pour the dope solution onto the center of the plate.

-

Solvent Evaporation: Cover the casting assembly to allow for slow, controlled evaporation of the solvent. This is critical to prevent the formation of skinning or pinholes. Dry the film at 80°C for 12 hours.

-

Annealing: Once the film is mostly dry and self-supporting, increase the temperature to 150°C and hold for another 24 hours under vacuum. This step removes residual solvent and anneals the polymer chains, which is crucial for achieving stable and reproducible gas transport properties.

-

Detachment: After cooling to room temperature, carefully immerse the glass plate in deionized water. The membrane should detach from the surface.

-

Final Drying: Dry the detached membrane under vacuum at 100°C for at least 12 hours before testing. Store the membrane in a desiccator.

Protocol 3: Gas Permeability Testing

This protocol describes the constant-pressure, variable-volume method for determining the permeability of pure gases through the fabricated membrane[12].

Apparatus:

-

Gas permeation cell (divides upstream/feed and downstream/permeate sides)

-

High-purity gas cylinders (e.g., H₂, N₂, CH₄, CO₂) with pressure regulators

-

Mass flow controllers

-

Pressure transducers for both upstream and downstream sides

-

Downstream collection volume of known size

-

Vacuum pump

-

Temperature-controlled chamber

Procedure:

-

Membrane Mounting: Cut a circular coupon from the fabricated membrane and mount it in the permeation cell, ensuring a gas-tight seal. The effective permeation area must be known precisely.

-

System Evacuation: Thoroughly evacuate the entire system, including both upstream and downstream volumes, using the vacuum pump for several hours to remove any adsorbed atmospheric gases from the membrane and the system walls.

-

Leak Test: Close off the system from the vacuum pump and monitor the pressure on both sides. A stable, low pressure indicates the absence of leaks.

-

Feed Gas Introduction: Introduce the first test gas (e.g., CO₂) to the upstream side of the membrane at a constant pressure (e.g., 2-3 atm).

-

Permeation Measurement: As the gas permeates through the membrane, the pressure on the downstream side (permeate side) will increase over time. Record the rate of this pressure increase (dP/dt). The system should be operated until a steady-state permeation rate is achieved.

-

Data Collection: Record the steady-state rate of pressure rise, the upstream pressure, the downstream volume, and the operating temperature.

-

Purging: After testing with one gas, thoroughly evacuate the entire system again to remove all traces of the previous gas before introducing the next one.

-

Repeat: Repeat steps 4-7 for all other gases to be tested (e.g., CH₄, N₂, H₂).

Data Analysis and Expected Performance

Calculation of Permeability and Selectivity

Permeability (P): The permeability coefficient is calculated from the steady-state permeation data using the following equation:

P = (V * l) / (A * T * R * p_up) * (dp/dt)

Where:

-

P is the permeability, typically in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg)

-

V is the downstream volume (cm³)

-

l is the membrane thickness (cm)

-

A is the effective membrane area (cm²)

-

T is the absolute temperature (K)

-

R is the universal gas constant

-

p_up is the upstream pressure (feed pressure)

-

(dp/dt) is the steady-state rate of pressure increase on the permeate side

Ideal Selectivity (α): The ideal selectivity for a gas pair (A/B) is the ratio of their individual permeabilities[13]:

α_(A/B) = P_A / P_B

Expected Performance Data

The following table presents hypothetical but realistic performance data for a N,N'-bis(3-cyanophenyl)terephthalamide membrane based on the performance of similar high-performance polyamides and polyimides[14][15].

| Gas Pair | Permeability of Faster Gas (P_A) [Barrer] | Ideal Selectivity (α_A/B) |

| CO₂ / N₂ | 15 - 25 | 35 - 50 |

| CO₂ / CH₄ | 15 - 25 | 30 - 45 |

| H₂ / CH₄ | 40 - 60 | 80 - 120 |

| O₂ / N₂ | 3 - 5 | 5 - 7 |

| Note: Performance is highly dependent on fabrication conditions, membrane thickness, and operating temperature/pressure. |

References

- Gas Permeability Test Protocol for Ion-Exchange Membranes - Frontiers. (n.d.). Frontiers.

- Characterization of gas separation properties of novel polymer membranes. (n.d.). Virginia Tech.

-

Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. (2025, August 27). MDPI. [Link]

-

Synthesis and Performance of Aromatic Polyamide Ionenes as Gas Separation Membranes. (2020, March 22). MDPI. [Link]

-

Synthesis and gas transport properties of polyamide membranes containing PDMS groups. (2019, March 27). Springer. [Link]

-

CEN Workshop on 'Characterization and testing of membranes for gas separation applications'. (2024, May 31). CEN-CENELEC. [Link]

-

Preparation and Characterization of Metal Membranes for Gas Separation. (2026, January 17). ResearchGate. [Link]

-

Gas Separation Membrane. (n.d.). BSD Instrument. [Link]

-

Gas Permeability Test Protocol for Ion-Exchange Membranes. (2022, July 13). Los Alamos National Laboratory. [Link]

-

Aromatic polyamide nonporous membranes for gas separation application. (2025, December 3). ResearchGate. [Link]

-

Polymer solution casting. (n.d.). Grokipedia. [Link]

-

MOF-Mediated Interfacial Polymerization to Fabricate Polyamide Membranes with a Homogeneous Nanoscale Striped Turing Structure for CO2/CH4 Separation. (2021, April 12). ACS Publications. [Link]

-

Aromatic polyamide nonporous membranes for gas separation application. (n.d.). ProQuest. [Link]

-

Gas Permeation Properties and Characterization of Polymer Based Carbon Membrane. (n.d.). IOPscience. [Link]

- Membrane solution casting process. (n.d.).

-

Structure/permeability relationships of polyimide membranes. Applications to the separation of gas mixtures. (n.d.). Scilit. [Link]

-

Polymer Membranes for Gas Separation. (2020, December 8). MDPI. [Link]

-

A Gas Permeability Tester for Thermal Spray Coatings Through Porosity Measurement. (2023, March 19). Kermetico. [Link]

-

Solution casting of chitosan membranes for in vitro evaluation of bioactivity. (2013, November 6). NIH National Library of Medicine. [Link]

- Method for the casting of ultrathin polymer membranes. (n.d.).

-

Laboratory test method for determining gas permeation through double welded geomembrane seams. (n.d.). ResearchGate. [Link]

-

Membrane casting by solution casting technique. (n.d.). ResearchGate. [Link]

-

Membrane Gas Separation: A Review/State of the Art. (2009, April 22). ACS Publications. [Link]

-

Structure-Gas Barrier Property Relationship in a Novel Polyimide Containing Naphthalene and Amide Groups: Evaluation by Experiments and Simulations. (n.d.). NIH National Library of Medicine. [Link]

-

Film Oxygen Permeability Testing-Equal Pressure Method. (2013, January 21). Labthink. [Link]

-

Fundamental Structure/Property Studies of Gas Separation Membrane Polymers. (2013). U.S. Department of Energy. [Link]

-

Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). (2021, August 31). MDPI. [Link]

-

Synthetic method and characterization of novel phthalamide derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Journal of Materials Chemistry A. (n.d.). Royal Society of Chemistry. [Link]

-

Development of Novel CO2 Adsorbents for Capture of CO2 from Flue Gas. (n.d.). OSTI.GOV. [Link]

-

Synthesis of novel bis(dihydropyridine) and terpyridine derivatives. (n.d.). Semantic Scholar. [Link]

-

(PDF) Synthesis of Novel Bis(dihydropyridine) and Terpyridine Derivatives. (2025, November 3). ResearchGate. [Link]

-

New Materials for Gas Separation Applications: Mixed Matrix Membranes Made from Linear Polyimides and Porous Polymer Networks. (n.d.). MDPI. [Link]

- Process for the preparation of n n-bis(4-aminophenyl) terephthalamides. (n.d.).

- Multi-layer composite gas separation membranes, methods for preparation, and use. (n.d.).

-

Navigating Emerging Materials for Advanced Gas Separation Membranes. (2024, July 11). BIS Research. [Link]

-

CO2/N2 separations with mixed-matrix membranes containing Mg2(dobdc) nanocrystals. (n.d.). Royal Society of Chemistry. [Link]

-

Substantially Improving CO2 Permeability and CO2/CH4 Selectivity of Matrimid Using Functionalized-Ti3C2Tx. (2026, January 26). ACS Publications. [Link]

-

Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (n.d.). Chemical Review and Letters. [Link]

-

Scalable Polymeric Few-Nanometer Organosilica Membranes with Hydrothermal Stability for Selective Hydrogen Separation. (n.d.). OSTI.GOV. [Link]

-

Highly Selective Separation of CO2, CH4, and C2-C4 Hydrocarbons in Ultramicroporous Semicycloaliphatic Polyimides. (2018, August 8). PubMed. [Link]

-

Edge-activated graphene nanopores for thermally robust hydrogen membrane separations. (2025, July 1). Nature. [Link]

-

Article. (n.d.). SciELO. [Link]

-

Recent Progress in Mixed-Matrix Membranes for Hydrogen Separation. (n.d.). MDPI. [Link]

-

Cyan Hydrogen Process: A New Route for Simultaneous Hydrogen Production and Carbon Valorization. (2024, July 31). CNR-IRIS. [Link]

Sources

- 1. Synthesis and Performance of Aromatic Polyamide Ionenes as Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bisresearch.com [bisresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Aromatic polyamide nonporous membranes for gas separation application - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. ac1.hhu.de [ac1.hhu.de]

- 9. grokipedia.com [grokipedia.com]

- 10. Solution casting of chitosan membranes for in vitro evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Gas Permeability Test Protocol for Ion-Exchange Membranes [frontiersin.org]

- 13. bsdsorption.com [bsdsorption.com]

- 14. Synthesis and gas transport properties of polyamide membranes containing PDMS groups - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10550B [pubs.rsc.org]

- 15. Highly Selective Separation of CO2, CH4, and C2-C4 Hydrocarbons in Ultramicroporous Semicycloaliphatic Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"improving the mechanical properties of N,N'-bis(3-cyanophenyl)terephthalamide-based polymers"

Topic: Improving Mechanical Properties of N,N'-bis(3-cyanophenyl)terephthalamide Polymers

Welcome to the Advanced Materials Technical Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are working with a high-performance aromatic polyamide (aramid) derived from the condensation of 3-aminobenzonitrile and terephthaloyl chloride . Unlike standard Kevlar® (PPTA), your polymer possesses pendant nitrile (-CN) groups. These groups are not just structural decoration; they are the "active sites" for transforming your material from a linear thermoplastic into a hyper-rigid, crosslinked thermoset network.

This guide addresses the three most common bottlenecks in maximizing the mechanical performance of this specific polymer class: Solubility/Molecular Weight control , Film Quality , and Post-Process Crosslinking .

Module 1: Synthesis & Molecular Weight Optimization

User Issue: "My polymer precipitates from the reaction solution as a low-molecular-weight powder (brick dust) before high viscosity is achieved. The resulting films are brittle."

Diagnosis: Premature precipitation prevents chain growth. Aromatic polyamides are prone to strong interchain hydrogen bonding, which lowers solubility in the reaction solvent (typically NMP or DMAc).

Troubleshooting Protocol: The Salt-Solvation Method

To achieve high molecular weight (inherent viscosity > 0.5 dL/g), you must disrupt the interchain hydrogen bonds during polymerization.

Step-by-Step Solution:

-

Solvent System: Do not use pure NMP (N-methyl-2-pyrrolidone). Use NMP containing 2–4 wt% anhydrous CaCl₂ or LiCl .

-

Mechanism: The metal cations (

or -

Moisture Control: The reaction is extremely sensitive to water. Terephthaloyl chloride will hydrolyze into terephthalic acid (terminating the chain) if moisture is present.

-

Requirement: All glassware must be flame-dried. NMP must be distilled over

or stored over 4Å molecular sieves.

-

Data: Effect of Salt on Viscosity

| Solvent System | Inherent Viscosity (

(Data interpolated from general aramid solubility studies [1, 2])

Figure 1: Mechanism of salt-assisted solubility improvement in aramid synthesis. CaCl2 prevents premature chain termination by precipitation.

Module 2: The "Secret" to High Modulus (Thermal Crosslinking)

User Issue: "The tensile modulus is good (2-3 GPa), but I need 'super-engineering' performance (>4 GPa) and better solvent resistance."

Diagnosis: You are treating the material as a linear thermoplastic. You are ignoring the cyano (-CN) groups. These are latent crosslinking sites.

The Fix: Cyclotrimerization

At high temperatures, three pendant nitrile groups can react to form a s-triazine ring (1,3,5-triazine). This reaction knits the polymer chains together into a 3D network, significantly increasing the Young's modulus and glass transition temperature (

Experimental Protocol: Stepwise Curing Do not flash-heat the film. Rapid gas evolution or skinning will cause defects.

-

Drying: Cast film from NMP/CaCl₂ solution. Dry at 80°C (vacuum) for 12h to remove solvent.

-

Soak: Wash film in water to extract residual CaCl₂ salt. (Critical: Salt residues degrade electrical properties).

-

Curing Cycle (In Inert Atmosphere/Nitrogen):

-

Stage 1: 200°C for 1 hour (Removal of bound solvent/water).

-

Stage 2: 300°C for 1 hour (Onset of crosslinking).

-

Stage 3: 350°C for 30-60 mins (Full Triazine Ring Formation).

-